1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Analytical Chemistry Quality Control Procurement

This heterocyclic building block features a critical para-bromo substituent and a 3-methyl group that impart unique reactivity and binding properties, making generic substitution with other pyrazole-5-carboxylic acids unreliable. The orthogonal carboxylic acid and aryl bromide handles enable sequential functionalization for focused library synthesis in hit-to-lead optimization, chemical probe development, and agrochemical intermediate production.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 618101-88-5
Cat. No. B1272604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
CAS618101-88-5
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
InChIKeyGULFOYKSNILMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS 618101-88-5) – Procurement & Technical Profile


1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 618101-88-5) is a heterocyclic building block belonging to the class of 1-aryl-3-methylpyrazole-5-carboxylic acids, with a molecular weight of 281.11 g/mol . Its structure features a 4-bromophenyl group at the N1-position, a methyl group at the C3-position, and a carboxylic acid handle at the C5-position of the pyrazole core [1]. This specific substitution pattern imparts distinct physicochemical and reactivity properties compared to other in-class analogs, making it a key intermediate for medicinal chemistry and agrochemical research .

Why 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Cannot Be Directly Substituted by Common Analogs


In scientific procurement, generic substitution among pyrazole-5-carboxylic acid derivatives is often not feasible due to the profound impact of substitution patterns on key properties. For 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, the specific combination of a para-bromo substituent on the N1-phenyl ring and a 3-methyl group dictates its unique molecular conformation, electronic distribution, and steric bulk [1]. These factors directly influence its reactivity in downstream coupling reactions (e.g., amide bond formation, Suzuki-Miyaura cross-coupling) and its interaction with biological targets . For instance, shifting the bromine atom to the meta-position (as in CAS 1448684-52-3) alters the dipole moment and potential for π-stacking, while removing the methyl group (as in CAS 46413-66-5) changes the steric hindrance around the carboxylic acid moiety and can significantly affect metabolic stability and binding affinity in a biological context . Therefore, selection must be based on precise, quantifiable differentiation rather than broad class similarity.

Quantitative Differentiation Guide for 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid


Purity and Quality Control: Higher Baseline Purity vs. Core Scaffold

When compared to the unsubstituted core scaffold, 3-methyl-1H-pyrazole-5-carboxylic acid (CAS 696-22-0), the target compound is commercially available at a higher minimum purity specification from key suppliers. This higher purity specification reduces the need for additional purification steps, saving time and resources in downstream synthesis .

Analytical Chemistry Quality Control Procurement

Reactivity Handle: The Role of the 4-Bromophenyl Group for Cross-Coupling

The presence of a 4-bromophenyl substituent provides a versatile handle for downstream diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings . This is a key differentiator from the non-brominated core scaffold, 3-methyl-1H-pyrazole-5-carboxylic acid (CAS 696-22-0), which lacks this synthetic utility .

Medicinal Chemistry Organic Synthesis Suzuki-Miyaura Coupling

Melting Point and Physical Form: Differentiation from the 3-Bromo Isomer

The para-substituted isomer exhibits a significantly different melting point range compared to its meta-substituted analog, 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1448684-52-3). This difference in solid-state properties can impact handling, formulation, and purification processes .

Physicochemical Properties Formulation Process Chemistry

Steric and Electronic Influence on Carboxylic Acid Reactivity

The combination of a 3-methyl group and a 1-(4-bromophenyl) group creates a specific steric and electronic environment around the 5-carboxylic acid moiety. This differs from analogs lacking the methyl group, such as 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid (CAS 1129265-34-4) . The presence of the 3-methyl group is known to influence the acidity of the carboxylic acid and its reactivity in amide coupling reactions .

Computational Chemistry Medicinal Chemistry Amide Coupling

Optimal Research and Industrial Application Scenarios for 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid


Medicinal Chemistry: Lead Optimization via Parallel Synthesis

The combination of a reactive carboxylic acid and a para-bromoaryl group makes this compound an ideal scaffold for generating focused libraries through parallel synthesis. Researchers can use the carboxylic acid to attach diverse amines, exploring amide-based SAR, while the bromine atom serves as a handle for subsequent Suzuki-Miyaura cross-couplings to introduce a second point of diversity . This dual-functionalization strategy is highly efficient for exploring chemical space around a central pyrazole core in hit-to-lead and lead optimization campaigns .

Agrochemical Research: Synthesis of Novel Crop Protection Agents

As a key intermediate in the synthesis of pyrazole-containing herbicides and fungicides, this compound's specific substitution pattern is designed to impart desirable physicochemical properties, such as optimal lipophilicity and metabolic stability, which are critical for agrochemical performance . Its high commercial purity (≥ 97%) ensures reliable and reproducible outcomes in multi-step synthetic routes to complex active ingredients, reducing the formation of difficult-to-remove impurities .

Chemical Biology: Development of Bifunctional Probes

The distinct and orthogonal reactivity of the carboxylic acid and the aryl bromide moieties allows for the controlled, sequential conjugation of different functional elements. For instance, the carboxylic acid can be used to link the pyrazole core to a biotin tag or a fluorescent reporter, while the aryl bromide can be elaborated with a photoaffinity label or a ligand for a protein of interest via cross-coupling [1]. This stepwise assembly is essential for creating well-characterized chemical probes for target identification and validation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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